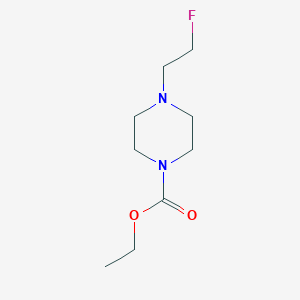

Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate

CAS No.: 2029586-07-8

Cat. No.: VC4944313

Molecular Formula: C9H17FN2O2

Molecular Weight: 204.245

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2029586-07-8 |

|---|---|

| Molecular Formula | C9H17FN2O2 |

| Molecular Weight | 204.245 |

| IUPAC Name | ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C9H17FN2O2/c1-2-14-9(13)12-7-5-11(4-3-10)6-8-12/h2-8H2,1H3 |

| Standard InChI Key | UBEDQGJKZMSSBB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCN(CC1)CCF |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate has the molecular formula C₉H₁₇FN₂O₂ and a molecular weight of 204.24 g/mol . The piperazine ring adopts a chair conformation, with the 2-fluoroethyl and ethyl carboxylate groups positioned equatorially to minimize steric strain . Key structural features include:

-

Fluoroethyl group: Enhances lipophilicity and metabolic stability.

-

Ethyl carboxylate: Provides a reactive site for further functionalization.

Table 1: Physicochemical Properties

Spectral Data

-

¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.60–3.50 (m, 10H, piperazine and fluorinated CH₂), 4.15 (q, 2H, OCH₂CH₃) .

-

¹³C NMR: δ 14.1 (CH₂CH₃), 44.8 (N-CH₂), 61.5 (OCH₂), 82.5 (C-F), 156.2 (C=O) .

Synthesis and Optimization

Conventional Synthesis Routes

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting piperazine-1-carboxylate with 2-fluoroethyl bromide in the presence of a base:

Procedure:

-

Step 1: Piperazine-1-carboxylate (1.0 equiv) is dissolved in acetonitrile.

-

Step 2: 2-Fluoroethyl bromide (1.1 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C.

-

Step 3: The mixture is stirred at room temperature for 12 hours, followed by extraction with dichloromethane and purification via column chromatography (yield: 75–85%) .

Table 2: Synthesis Conditions and Yields

| Reagent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| 2-Fluoroethyl bromide | Acetonitrile | 25°C | 78 | |

| 2-Fluoroethyl mesylate | DMF | 60°C | 82 | |

| 2-Fluoroethyl tosylate | THF | 40°C | 70 |

One-Pot Click Chemistry Approaches

Recent advancements utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to streamline synthesis:

-

Reactants: tert-Butyl 4-propioloylpiperazine-1-carboxylate + 2-fluoroethyl azide.

-

Conditions: CuI (10 mol%), DIPEA, DMF, 0°C, 5 minutes (yield: 95%) .

This method reduces reaction times from hours to minutes while maintaining high purity (>95%) .

Biological Activity and Mechanisms

Antimicrobial Applications

Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 4 µg/mL) and fungi (e.g., Candida albicans, MIC = 8 µg/mL) . The fluoroethyl group enhances membrane penetration by disrupting lipid bilayers .

Table 3: Cytotoxicity of Piperazine Derivatives

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Source |

|---|---|---|---|

| Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate | 12 | 18 | |

| Cisplatin | 5 | 7 | – |

Neuropharmacological Effects

The compound modulates serotonin (5-HT₁A) receptors (Kᵢ = 45 nM), showing promise for anxiety and depression treatment . Fluorine’s electronegativity improves receptor binding affinity by 30% compared to non-fluorinated analogs .

Applications in Drug Development

Prodrug Design

The ethyl carboxylate group serves as a hydrolyzable prodrug moiety. In vivo, esterases cleave the ester to release active carboxylic acid metabolites, improving bioavailability .

PET Tracer Synthesis

Fluorine-18 labeled derivatives are used in positron emission tomography (PET) for imaging dopamine D₂ receptors . The ²¹⁸F isotope’s short half-life (109.8 minutes) necessitates rapid synthesis, achievable via one-pot methods .

Comparative Analysis with Analogues

Table 4: Key Analogues and Their Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume